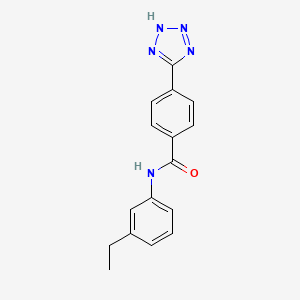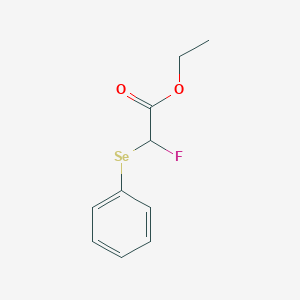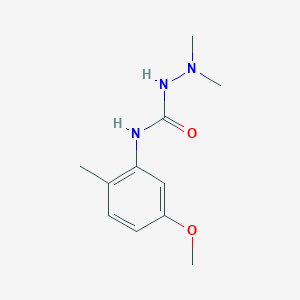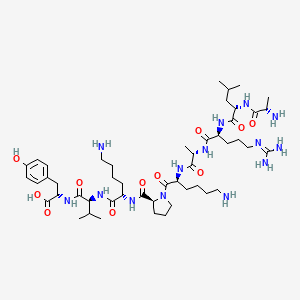
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired sequence.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as tyrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.
Scientific Research Applications
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme inhibition: Binding to active sites of enzymes, preventing substrate access.
Receptor binding: Interacting with cell surface receptors to trigger signaling cascades.
Protein-protein interactions: Modulating the formation or disruption of protein complexes.
Comparison with Similar Compounds
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine can be compared to other peptides with similar sequences or functions. Some similar compounds include:
L-Alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine: A shorter peptide with similar functional groups.
L-Alanyl-L-leucyl-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-tyrosine: A peptide lacking the diaminomethylidene group.
L-Alanyl-L-leucyl-L-ornithyl-L-alanyl-L-lysyl-L-prolyl-L-lysyl-L-valyl-L-phenylalanine: A peptide with phenylalanine instead of tyrosine.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
CAS No. |
651770-71-7 |
|---|---|
Molecular Formula |
C49H84N14O11 |
Molecular Weight |
1045.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C49H84N14O11/c1-27(2)25-36(60-40(65)29(5)52)44(69)57-34(15-11-23-55-49(53)54)42(67)56-30(6)41(66)59-35(14-8-10-22-51)47(72)63-24-12-16-38(63)45(70)58-33(13-7-9-21-50)43(68)62-39(28(3)4)46(71)61-37(48(73)74)26-31-17-19-32(64)20-18-31/h17-20,27-30,33-39,64H,7-16,21-26,50-52H2,1-6H3,(H,56,67)(H,57,69)(H,58,70)(H,59,66)(H,60,65)(H,61,71)(H,62,68)(H,73,74)(H4,53,54,55)/t29-,30-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
MKEMDOFVEKNNPG-AKTJGQIYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


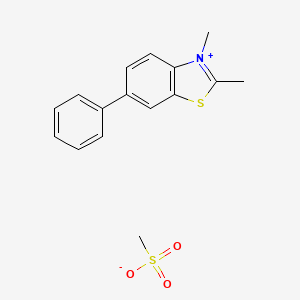
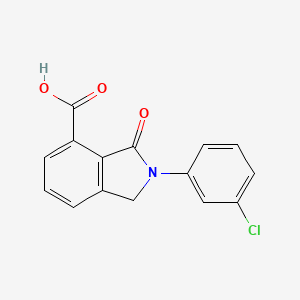
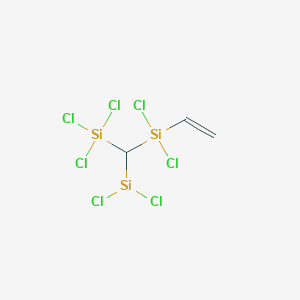
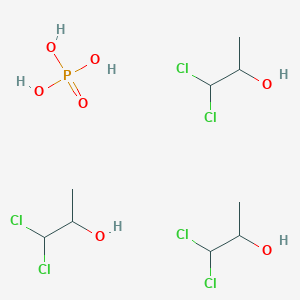
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)
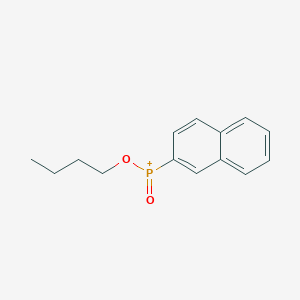
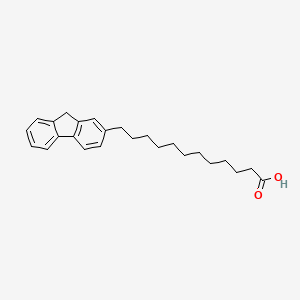
![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)
![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)
